Initiator Efficiency in Living Carbocationic Polymerization: 100% vs. 50–75% for Alkane/Analogs
In the synthesis of telechelic polyisobutylenes via living carbocationic polymerization, the initiator derived from 3-hexyne, 2,5-dimethyl- (specifically, 2,5-dichloroacetoxy-2,5-dimethyl-3-hexyne, D(Cl₂AcO)DMeH₆≡) achieves ~100% initiator efficiency (Iₑff), whereas its alkane and alkene counterparts yield significantly lower efficiencies [1]. The alkyne-based initiator also exhibits slower polymerization rates, enabling better control over the living process [1].
| Evidence Dimension | Initiator Efficiency (Iₑff) in living carbocationic polymerization |
|---|---|
| Target Compound Data | ~100% |
| Comparator Or Baseline | 2,5-dichloroacetoxy-2,5-dimethylhexane (D(Cl₂AcO)DMeH₆): 50–75%; trans-2,5-dichloroacetoxy-2,5-dimethyl-3-hexene (D(Cl₂AcO)DMeH₆=): 100% (but with faster kinetics, less control) |
| Quantified Difference | Iₑff increased from 50–75% to ~100% (alkane to alkyne); alkyne provides slower, more controllable kinetics vs. alkene |
| Conditions | Polymerization of isobutylene using BCl₃ coinitiator in CH₃Cl/C₂H₅Cl at −30 °C |
Why This Matters
For users requiring precise control over polymer molecular weight and end-group fidelity, only the alkyne-based initiator consistently delivers near-quantitative efficiency and tunable kinetics.
- [1] Faust, R.; Zsuga, M.; Kennedy, J.P. Living carbocationic polymerization XXVIII. Telechelic polyisobutylenes by bifunctional tert-dichloroacetate initiator. Polymer Bulletin 1989, 21, 125–131. https://doi.org/10.1007/BF00266162 View Source
